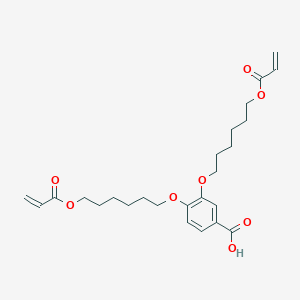
3,4-Di-(6-acryloyloxyhexyloxy)benzoic acid
Cat. No. B8539642
Key on ui cas rn:
277761-25-8
M. Wt: 462.5 g/mol
InChI Key: JRULBAHBPBBWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06699405B2
Procedure details


13.6 g (0.04 mol) of 3,4-di-(6-hydroxyhexyloxy)benzoic acid, 9.6 ml (0.06 mol) of N,N-diethylaniline and 100 mg of 2,6-di-tert-butyl-p-cresol as stabilizer are added to 150 ml of 1,4-dioxane and heated to 60° C. At 60° C., 6.9 ml (0.085 mol) of acryloyl chloride are added slowly such that the reaction temperature does not exceed 65° C. The reaction mixture is stirred for 2.5 h at 60° C. The solution is cooled to room temperature and poured onto ice water with stirring. A precipitate of 3,4-di-(6-acryloyloxyhexyloxy)benzoic acid is obtained which is separated by filtration, dried and recrystallized from 300 ml of isopropanol.
Name
3,4-di-(6-hydroxyhexyloxy)benzoic acid
Quantity
13.6 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][OH:25])[C:12]([OH:14])=[O:13].C(N(CC)C1C=CC=CC=1)C.C(C1[C:46]([OH:47])=[C:45]([C:48](C)(C)C)C=C(C)C=1)(C)(C)C.[C:53](Cl)(=[O:56])[CH:54]=[CH2:55]>O1CCOCC1>[C:53]([O:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][C:17]=1[O:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][O:25][C:46](=[O:47])[CH:45]=[CH2:48])[C:12]([OH:14])=[O:13])(=[O:56])[CH:54]=[CH2:55]
|
Inputs


Step One
|
Name
|
3,4-di-(6-hydroxyhexyloxy)benzoic acid
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
OCCCCCCOC=1C=C(C(=O)O)C=CC1OCCCCCCO
|
|
Name
|
|
|
Quantity
|
9.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
6.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 2.5 h at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed 65° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto ice water
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)(=O)OCCCCCCOC=1C=C(C(=O)O)C=CC1OCCCCCCOC(C=C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
